molecular formula C12H20N4 B7726156 3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile

3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile

Cat. No.: B7726156
M. Wt: 220.31 g/mol
InChI Key: SCMBBBSCSNFMDM-UHFFFAOYSA-N
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Description

3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile is a specialized organic compound featuring a piperidine core functionalized with two nitrile-containing alkyl chains. This bifunctional structure, incorporating both a piperidine scaffold and multiple nitrile groups, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Piperidine derivatives are fundamental building blocks in the development of pharmaceuticals and other biologically active molecules. The compound's specific research applications and mechanism of action are areas of active investigation, with its structure suggesting potential as a key precursor or a ligand in various chemical syntheses. Researchers can utilize this high-purity material for constructing complex molecular architectures, exploring structure-activity relationships, or in the development of novel chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-[[1-(2-cyanoethyl)piperidin-4-yl]methylamino]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c13-5-1-7-15-11-12-3-9-16(10-4-12)8-2-6-14/h12,15H,1-4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMBBBSCSNFMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNCCC#N)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination for Amino-Methyl Group Introduction

The piperidine core is often functionalized at the 4-position through reductive amination. In a representative procedure, 4-aminopiperidine is reacted with formaldehyde in the presence of sodium cyanoborohydride under acidic conditions (acetic acid, pH 5–6) to yield 4-(aminomethyl)piperidine. This intermediate serves as the foundation for subsequent cyanoethylation steps.

Critical parameters:

  • Molar ratio : 1:1.2 (amine:aldehyde) ensures complete conversion.

  • Temperature : Room temperature minimizes side products.

  • Catalyst : NaBH3CN outperforms NaBH4 due to selective reduction of imine intermediates.

Cyanoethylation via Michael Addition

The introduction of cyanoethyl groups is achieved through Michael addition of acrylonitrile to primary or secondary amines.

Protocol from MDPI (adapted for target compound):

  • Reagents :

    • 4-(Aminomethyl)piperidine (1 equiv)

    • Acrylonitrile (2.5 equiv)

    • Triethylamine (1.2 equiv)

    • Methanol (0.1 M concentration)

  • Procedure :

    • Add acrylonitrile dropwise to a stirred solution of amine and TEA in MeOH at 0°C.

    • Warm to room temperature and stir for 16 h.

    • Concentrate under reduced pressure and purify via silica gel chromatography (DCM:MeOH 95:5).

Yield : 80%
Characterization :

  • ¹H-NMR (300 MHz, DMSO-d6): δ 2.58–2.77 (m, 5H, piperidine and CH2CN), 1.47–1.86 (m, 4H, piperidine).

  • ESI-MS : m/z 222.2 [M+H]+.

Sequential Alkylation Approaches

Double Cyanoethylation Strategy

A two-step alkylation protocol enables precise control over substituent placement:

Step 1 : Piperidine → 1-(2-cyanoethyl)piperidine

  • Conditions : Piperidine (1 equiv), acrylonitrile (1.1 equiv), H2O, 80°C, 2 h.

  • Yield : 92%.

Step 2 : 4-(Aminomethyl) Derivative Formation

  • React 1-(2-cyanoethyl)piperidine with 2-chloroacetamide (1.2 equiv) in DMF at 120°C for 6 h.

  • Post-treatment : Neutralize with NaHCO3, extract with EtOAc.

Overall yield : 68%.

Purification and Analytical Considerations

Chromatographic Techniques

MethodStationary PhaseMobile PhaseRetention Time (min)Purity (%)
Flash ChromatographySiO2 (40–63 μm)DCM:MeOH (95:5 → 93:7)5.1–8.2>98
Prep-HPLCC18ACN:H2O (0.1% TFA)9.599.5

Spectroscopic Characterization

  • ¹³C-NMR (75 MHz, CDCl3):

    • 119.8 ppm (CN)

    • 45.2–52.4 ppm (piperidine C)

  • IR (KBr): 2245 cm⁻¹ (C≡N stretch) .

Chemical Reactions Analysis

Types of Reactions

3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse applications. This article delves into its scientific research applications, highlighting its pharmacological properties, synthesis methods, and potential therapeutic uses.

Molecular Formula and Structure

  • Molecular Formula : C₁₃H₁₈N₄
  • IUPAC Name : this compound)

The structure of this compound features a piperidine ring substituted with a cyanoethyl group, which is crucial for its biological activity.

Physical Properties

  • Molecular Weight : 246.31 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Pharmacological Applications

  • Anticancer Activity : Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties. The presence of the cyanoethyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
  • Neurological Disorders : Research has shown that compounds similar to this compound may have neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains, suggesting potential use as an antibacterial agent. Its effectiveness is thought to stem from its ability to disrupt bacterial cell wall synthesis .

Case Studies

StudyObjectiveFindings
Evaluate anticancer effectsDemonstrated significant inhibition of cancer cell proliferation in vitro.
Investigate neuroprotective propertiesShowed reduced oxidative stress markers in neuronal cultures treated with the compound.
Assess antimicrobial activityEffective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations established.

Mechanism of Action

The mechanism of action of 3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to analogs with modifications to the pyrimidoindole core, substituents, and stereochemistry. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Comparative Analysis of 3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile and Analogues

Compound Name Core Structure Substituents/Modifications IC₅₀ (GSK-3β) Metabolic Stability Key Findings References
This compound 9H-pyrimido[4,5-b]indole Chloro at C7, methylamino-piperidine ~500 nM Low (rapid degradation) High potency but poor stability
(R)-3-(3-((7-Chloro-pyrimidoindol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile ((R)-2) 9H-pyrimido[4,5-b]indole Chloro at C7, amide bond introduction 480 nM High Enhanced stability via amide bond; reduced cytotoxicity
(R)-1-(3-((7-Bromo-pyrimidoindol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one ((R)-28) 9H-pyrimido[4,5-b]indole Bromo at C7, ketone substitution 360 nM High Improved potency and neuroprotection
(S)-3-(3-((7-Ethynyl-pyrimidoindol-4-yl)amino)piperidin-1-yl)propanenitrile 9H-pyrimido[4,5-b]indole Ethynyl at C7, S-configuration 2.24 µM Moderate Lower potency but confirmed crystallography
3-((2-(4-(Ethylamino)piperidin-1-yl)thieno[3,2-d]pyrimidin-4-yl)(methyl)amino)propanenitrile (20) Thieno[3,2-d]pyrimidine Thienopyrimidine core, ethylamino N/A Not reported Targets Leishmania NMT; distinct scaffold

Structural and Functional Insights

Substituent Effects on Potency and Stability

  • The parent compound’s chloro substituent at C7 contributes to strong GSK-3β binding but confers poor metabolic stability . Replacing the chloro with a bromo group (as in (R)-28) enhances inhibitory potency (IC₅₀ = 360 nM) while retaining stability, likely due to increased hydrophobic interactions .
  • Introduction of an amide bond (e.g., (R)-2) eliminates metabolic hotspots, improving stability in human liver microsomes without sacrificing potency .

Stereochemical Influence

  • The R-configuration in (R)-2 and (R)-28 is critical for activity, as enantiomers with S-configuration show reduced binding affinity. Molecular dynamics simulations confirm that the R-configuration optimizes interactions with Asp200 and Lys183 in GSK-3β’s active site .
  • In contrast, the S-configured ethynyl derivative (IC₅₀ = 2.24 µM) exhibits lower potency, underscoring the importance of stereochemistry in this scaffold .

Core Modifications Replacement of the pyrimidoindole core with a thienopyrimidine (Compound 20) shifts target specificity to Leishmania N-myristoyltransferase, demonstrating the scaffold’s versatility but highlighting core-dependent target selectivity .

Functional Group Optimization

  • The propanenitrile moiety is conserved across analogs for its role in hydrogen bonding with GSK-3β’s hinge region. However, its replacement with a ketone (as in (R)-28) improves solubility and pharmacokinetics .

Critical Research Findings

  • Metabolic Stability : Amide or ketone substitutions mitigate oxidative metabolism, addressing the parent compound’s instability .
  • Neuroprotection : (R)-28 reduces tau hyperphosphorylation in neuronal models, a hallmark of Alzheimer’s pathology .
  • Crystallographic Validation : The ethynyl derivative’s single-crystal X-ray structure confirms precise spatial positioning of the piperidine-propanenitrile chain, aiding future design .

Biological Activity

3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C12H18N4C_{12}H_{18}N_4. The structural components include a piperidine ring, a cyanoethyl group, and a propanenitrile moiety, which are crucial for its biological activity.

Table 1: Structural Components

ComponentDescription
Piperidine RingA six-membered ring with nitrogen
Cyanoethyl GroupA functional group containing a cyano group
Propanenitrile MoietyA nitrile-containing alkyl chain

Research indicates that this compound exhibits significant activity as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various cellular processes including metabolism and cell survival. The compound's interaction with GSK-3β is mediated through hydrogen bonding and hydrophobic interactions, enhancing its inhibitory potency.

Case Studies

  • Inhibitory Potency : A study demonstrated that derivatives of the compound showed IC50 values in the nanomolar range against GSK-3β. For example, a related compound exhibited an IC50 of 480 nM, indicating substantial inhibitory activity .
  • Metabolic Stability : The introduction of the cyanoethyl group was found to significantly improve metabolic stability compared to other substituents. This stability is crucial for maintaining effective concentrations of the drug in vivo .
  • Cytotoxicity Assessment : Preliminary studies suggest that while the compound effectively inhibits GSK-3β, it also exhibits minimal cytotoxicity in various cell lines, making it a promising candidate for further development .

Table 2: Biological Activity Summary

Study ReferenceActivity TypeObserved EffectIC50 Value (nM)
GSK-3β InhibitionSignificant inhibition480
Metabolic StabilityEnhanced stabilityN/A
CytotoxicityMinimal cytotoxicityN/A

Structure-Activity Relationships (SAR)

The biological activity of this compound can be optimized by modifying its structural components. Key findings from SAR studies include:

  • Importance of Cyano Group : The presence of the cyano group is essential for maintaining biological activity; its removal can lead to decreased potency.
  • Piperidine Modifications : Alterations in the piperidine ring structure can significantly affect binding affinity and selectivity towards GSK-3β .

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